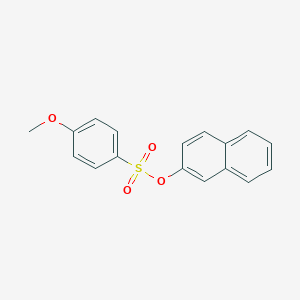
Naphthalen-2-yl 4-methoxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-2-yl 4-methoxybenzenesulfonate is a chemical compound that has gained significant attention in the field of scientific research. It is commonly used in laboratory experiments due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of Naphthalen-2-yl 4-methoxybenzenesulfonate is not fully understood. However, it is believed to interact with specific cellular targets, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that Naphthalen-2-yl 4-methoxybenzenesulfonate has significant biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells, as well as exhibit anti-inflammatory and antioxidant properties. Additionally, it has been studied for its potential use as a diagnostic tool for the detection of certain diseases.
Advantages and Limitations for Lab Experiments
Naphthalen-2-yl 4-methoxybenzenesulfonate has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in a variety of applications. However, it also has some limitations, including its potential toxicity and limited solubility in certain solvents.
Future Directions
There are several future directions for the study of Naphthalen-2-yl 4-methoxybenzenesulfonate. One potential area of research is the development of new methods for the synthesis of this compound. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of Naphthalen-2-yl 4-methoxybenzenesulfonate in the fields of medicine and biotechnology. Finally, the development of new derivatives of this compound may lead to the discovery of new and more effective treatments for various diseases.
Synthesis Methods
Naphthalen-2-yl 4-methoxybenzenesulfonate can be synthesized through a multistep process that involves the reaction of naphthalene-2-carboxylic acid with methoxybenzenesulfonyl chloride. The resulting product is then purified through recrystallization to obtain pure Naphthalen-2-yl 4-methoxybenzenesulfonate.
Scientific Research Applications
Naphthalen-2-yl 4-methoxybenzenesulfonate has been extensively studied for its potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of amino acids and proteins, as well as a ligand for metal ion binding. Additionally, it has been studied for its potential use as an anti-cancer agent due to its ability to inhibit cell growth and induce apoptosis in cancer cells.
properties
CAS RN |
333311-12-9 |
|---|---|
Product Name |
Naphthalen-2-yl 4-methoxybenzenesulfonate |
Molecular Formula |
C17H14O4S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
naphthalen-2-yl 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C17H14O4S/c1-20-15-8-10-17(11-9-15)22(18,19)21-16-7-6-13-4-2-3-5-14(13)12-16/h2-12H,1H3 |
InChI Key |
QEJKYOAJVMDZDI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



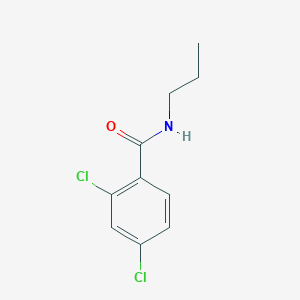
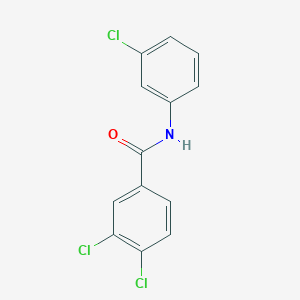



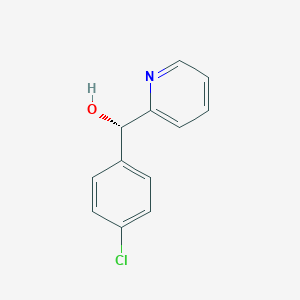

![5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187238.png)
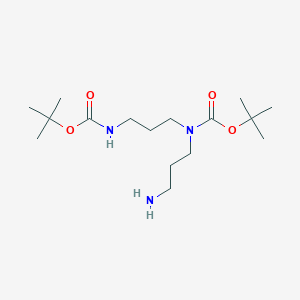
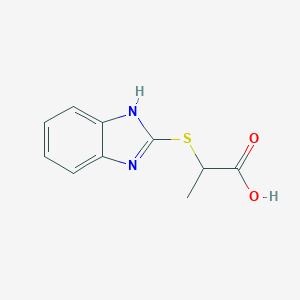

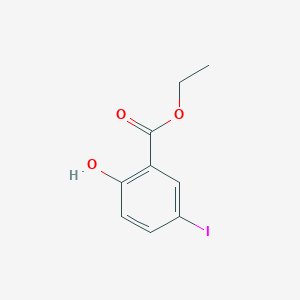
![Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester](/img/structure/B187244.png)
![Thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B187245.png)